molecular formula C16H14N2O2S B12730009 Benzamide, N-(5,6-dimethyl-2-benzothiazolyl)-2-hydroxy- CAS No. 123199-79-1

Benzamide, N-(5,6-dimethyl-2-benzothiazolyl)-2-hydroxy-

Cat. No.: B12730009
CAS No.: 123199-79-1
M. Wt: 298.4 g/mol
InChI Key: NYYMIIUAKQPPFT-UHFFFAOYSA-N
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Description

Benzamide, N-(5,6-dimethyl-2-benzothiazolyl)-2-hydroxy- is a complex organic compound with the molecular formula C18H18N2OS. This compound is characterized by the presence of a benzamide group attached to a benzothiazole ring, which is further substituted with dimethyl and hydroxy groups. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(5,6-dimethyl-2-benzothiazolyl)-2-hydroxy- typically involves the reaction of 5,6-dimethyl-2-benzothiazolylamine with 2-hydroxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(5,6-dimethyl-2-benzothiazolyl)-2-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzamide group can be reduced to form an amine.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents such as bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Benzamide, N-(5,6-dimethyl-2-benzothiazolyl)-2-hydroxy- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzamide, N-(5,6-dimethyl-2-benzothiazolyl)-2-hydroxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(5,6-dimethyl-2-benzothiazolyl)acetamide
  • N-(5,6-Dimethyl-2-benzothiazolyl)-3,4-dimethylbenzamide

Uniqueness

Benzamide, N-(5,6-dimethyl-2-benzothiazolyl)-2-hydroxy- is unique due to the presence of both hydroxy and benzamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

CAS No.

123199-79-1

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-hydroxybenzamide

InChI

InChI=1S/C16H14N2O2S/c1-9-7-12-14(8-10(9)2)21-16(17-12)18-15(20)11-5-3-4-6-13(11)19/h3-8,19H,1-2H3,(H,17,18,20)

InChI Key

NYYMIIUAKQPPFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC=CC=C3O

Origin of Product

United States

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